2,6-Diazaspiro[3.4]octane dihydrochloride
CAS No.: 1630906-93-2
Cat. No.: VC2889258
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630906-93-2 |
|---|---|
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | 2,7-diazaspiro[3.4]octane;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H |
| Standard InChI Key | ITDGMPRUUZUVIL-UHFFFAOYSA-N |
| SMILES | C1CNCC12CNC2.Cl.Cl |
| Canonical SMILES | C1CNCC12CNC2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The core structure of 2,6-Diazaspiro[3.4]octane dihydrochloride features a central spiro carbon atom that connects two heterocyclic rings: a four-membered ring (azetidine) and a five-membered ring (pyrrolidine). The nitrogen atoms are positioned at the 2 and 6 positions in the spiro[3.4]octane numbering system . This arrangement creates a rigid, three-dimensional scaffold with specific spatial orientations of the two nitrogen centers.
In the dihydrochloride salt form, both nitrogen atoms are protonated and paired with chloride counterions. This protonation significantly affects the compound's physical properties, particularly its solubility in polar solvents compared to the free base form.
Physical and Chemical Properties
2,6-Diazaspiro[3.4]octane dihydrochloride possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its utility in various applications. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of 2,6-Diazaspiro[3.4]octane dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 184.0534038 Da |
| Monoisotopic Mass | 184.0534038 Da |
The compound's structure contains no rotatable bonds, indicating its conformational rigidity . This rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to biological targets. The presence of four hydrogen bond donors and two hydrogen bond acceptors suggests potential for hydrogen bonding interactions , which may be relevant for its behavior in biological systems or crystal packing arrangements.
Nomenclature and Identification
IUPAC Naming and Chemical Identifiers
While the compound is commonly referred to as 2,6-diazaspiro[3.4]octane dihydrochloride, its computed IUPAC name is 2,7-diazaspiro[3.4]octane;dihydrochloride . This discrepancy reflects different numbering conventions that may be applied to the spiro system. For database searching and unambiguous identification, several chemical identifiers have been assigned to this compound, as detailed in Table 2.
Table 2: Chemical Identifiers for 2,6-Diazaspiro[3.4]octane dihydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1630906-93-2 |
| PubChem CID | 91800938 |
| MDL Number | MFCD28166283 |
| InChI | InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H |
| InChIKey | ITDGMPRUUZUVIL-UHFFFAOYSA-N |
| SMILES | C1CNCC12CNC2.Cl.Cl |
Synonyms and Alternative Names
The compound is known by several synonyms in the chemical literature and commercial catalogs, which facilitates cross-referencing across different sources:
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2,6-diazaspiro[3.4]octane dihydrochloride
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2,6-Diazaspiro[3.4]octane 2HCl
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2,6-Diazaspiro[3.4]octane, hydrochloride (1:2)
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2,7-diazaspiro[3.4]octane;dihydrochloride
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2,6-Diazaspiro[3.4]octane diHCl
These alternative designations are important for comprehensive literature searches and when sourcing the compound from chemical suppliers.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,6-Diazaspiro[3.4]octane dihydrochloride typically begins with the preparation of the free base (2,6-Diazaspiro[3.4]octane), followed by conversion to the dihydrochloride salt through treatment with hydrogen chloride. Based on information about related compounds, several approaches have been developed for the synthesis of the spiro structure.
Research on the related mono-aza compound (2-azaspiro[3.4]octane) provides insight into potential synthetic strategies. According to the Royal Society of Chemistry publication, three successful routes have been developed for synthesizing this related structure .
Specific Synthetic Routes
The synthesis approaches for the spiro framework can be categorized into three main strategies:
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Annulation of the cyclopentane ring onto an existing four-membered ring structure
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First annulation approach for the four-membered ring onto an existing cyclopentane structure
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Second annulation approach for the four-membered ring onto an existing cyclopentane structure
These approaches utilize "readily available starting materials with conventional chemical transformations and minimal chromatographic purifications" . While these specific methods were developed for the mono-aza analog, similar strategies could potentially be adapted for the synthesis of the di-aza derivative with appropriate modifications to incorporate the second nitrogen atom.
The conversion of the free base to the dihydrochloride salt would typically involve treatment with hydrogen chloride in an appropriate solvent (such as diethyl ether or dioxane), followed by isolation of the precipitated salt.
Applications and Research
Building Block in Organic Synthesis
The primary application of 2,6-Diazaspiro[3.4]octane dihydrochloride is as a building block for synthesizing more complex molecular structures. Its unique spiro architecture with two strategically positioned nitrogen atoms makes it valuable for constructing diverse nitrogen-containing compounds with specific three-dimensional arrangements.
One notable derivative is tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, where one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group . This protected derivative maintains the core spiro structure while allowing selective functionalization of the remaining nitrogen atom.
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